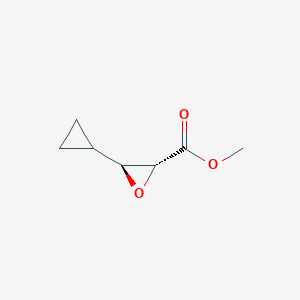
methyl (2R,3S)-3-cyclopropyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a cyclopropyl group attached to an oxirane ring, making it a valuable intermediate in the synthesis of various complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate typically involves the cyclopropanation of an appropriate precursor followed by epoxidation. One common method includes the reaction of a cyclopropyl ketone with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve ring-opening reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces diols .
Wissenschaftliche Forschungsanwendungen
Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: Its derivatives have potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials
Wirkmechanismus
The mechanism by which Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate exerts its effects involves the interaction of its oxirane ring with various molecular targets. The strained three-membered ring is highly reactive, allowing it to participate in nucleophilic addition reactions. These reactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the nature of the target and the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
- Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate shares similarities with other oxirane-containing compounds such as epoxides and cyclopropyl derivatives.
Meso Compounds: These compounds, like meso-tartaric acid, contain chiral centers but are achiral overall due to internal symmetry
Uniqueness: What sets Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate apart is its combination of a cyclopropyl group and an oxirane ring, which imparts unique reactivity and stability. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of chemical products.
Eigenschaften
CAS-Nummer |
178248-34-5 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
methyl (2R,3S)-3-cyclopropyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-5(10-6)4-2-3-4/h4-6H,2-3H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
YEAHAYMURWQZKG-PHDIDXHHSA-N |
SMILES |
COC(=O)C1C(O1)C2CC2 |
Isomerische SMILES |
COC(=O)[C@H]1[C@H](O1)C2CC2 |
Kanonische SMILES |
COC(=O)C1C(O1)C2CC2 |
Synonyme |
Oxiranecarboxylic acid, 3-cyclopropyl-, methyl ester, (2R,3R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)

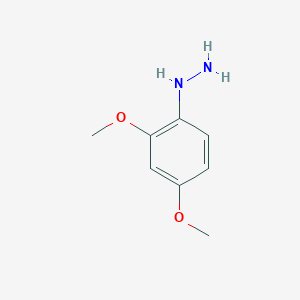


![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B63997.png)
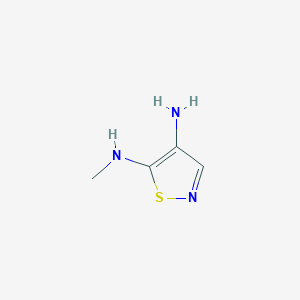

![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)
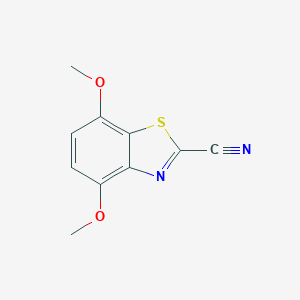


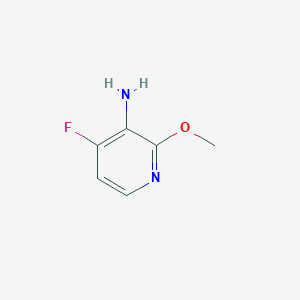
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)
